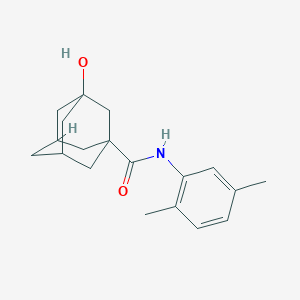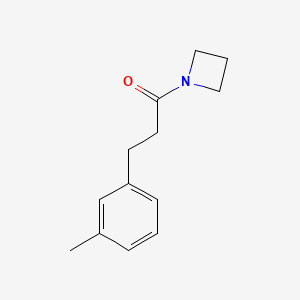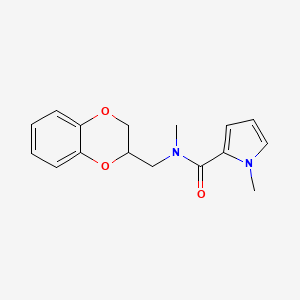
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, also known as Memantine, is a drug that has been used in the treatment of Alzheimer's disease. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide works by binding to the NMDA receptor and blocking its activity. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When glutamate binds to the NMDA receptor, it causes the channel to open, allowing calcium ions to enter the cell. This influx of calcium ions is necessary for the induction of long-term potentiation (LTP), which is believed to be the cellular basis of learning and memory. However, excessive glutamate release can lead to the overactivation of the NMDA receptor, which can cause cell damage and death. By blocking the NMDA receptor, this compound may help to reduce the damage caused by excessive glutamate release and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to protect against neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of amyloid beta (Aβ), which is a protein that is believed to contribute to the neurodegenerative process in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide for lab experiments is that it has a well-defined mechanism of action and has been extensively studied in the context of Alzheimer's disease. This makes it a useful tool for researchers who are interested in studying the mechanisms of neurodegeneration and potential therapeutic interventions. However, one limitation of this compound for lab experiments is that it can be difficult to work with due to its low solubility in water and organic solvents. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is interest in developing new formulations of this compound that can improve its solubility and bioavailability, which could make it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide involves the reaction between 1-adamantylamine and 2,5-dimethylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction yields the intermediate product, N-(2,5-dimethylphenyl)-1-adamantanamine, which is then further reacted with chloroacetyl chloride to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the final product is of high purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound may help to reduce the damage caused by excessive glutamate release in the brain, which is believed to contribute to the neurodegenerative process in Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-3-4-13(2)16(5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPPPDEDADINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)




![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)

